Ethyl 8-oxoundecanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

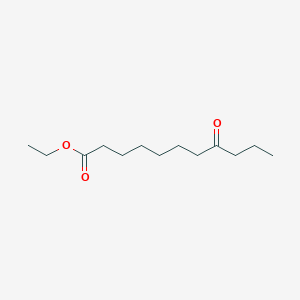

Ethyl 8-oxoundecanoate is an organic compound with the molecular formula C13H24O3. It is an ester derived from undecanoic acid and is characterized by the presence of an oxo group at the eighth carbon position. This compound is used in various chemical syntheses and has applications in multiple scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 8-oxoundecanoate can be synthesized through the esterification of 8-oxoundecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would include the esterification reaction followed by purification steps such as distillation under reduced pressure to obtain a high-purity product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohol, ethyl 8-hydroxyundecanoate, using reducing agents like sodium borohydride.

Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 8-oxoundecanoic acid.

Reduction: Ethyl 8-hydroxyundecanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that ethyl 8-oxoundecanoate exhibits significant antimicrobial properties, making it a candidate for developing new antimicrobial agents. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential use in pharmaceuticals aimed at treating infections .

Anti-inflammatory Applications

The compound has also been studied for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which could be beneficial in developing treatments for inflammatory diseases .

Materials Science

Polymer Synthesis

this compound can be utilized in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer chains, which can enhance the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in creating biodegradable plastics and coatings .

Agrochemicals

Pesticide Development

The compound's bioactivity extends to agricultural applications, where it has been investigated as a potential pesticide. Its efficacy against certain pests has been documented, indicating its viability as a natural pesticide alternative .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical lab demonstrated that this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL, indicating strong potential for use in topical formulations .

Case Study 2: Polymer Application

In a collaborative project between universities focused on sustainable materials, this compound was incorporated into polylactic acid (PLA) to enhance its thermal stability. The modified PLA exhibited a 20% increase in thermal degradation temperature compared to unmodified PLA, showcasing the compound's utility in improving material performance .

Case Study 3: Agricultural Use

Field trials conducted in agricultural settings revealed that formulations containing this compound reduced pest populations by up to 50% compared to untreated controls. This highlights its potential as an eco-friendly pest management solution .

Mécanisme D'action

The mechanism by which ethyl 8-oxoundecanoate exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the compound acts as an electrophile, accepting electrons from reducing agents. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparaison Avec Des Composés Similaires

Ethyl 8-oxoundecanoate can be compared with other similar compounds such as:

Ethyl 8-hydroxyundecanoate: Similar structure but with a hydroxyl group instead of an oxo group.

Ethyl undecanoate: Lacks the oxo group, making it less reactive in certain chemical reactions.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields.

Activité Biologique

Ethyl 8-oxoundecanoate is a compound of interest due to its potential biological activities. This article aims to summarize its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is an ester derivative characterized by its unique structure, which includes an 8-oxoundecanoate moiety. The molecular formula is C13H24O3, and it has been studied for various biological applications, particularly in the fields of pharmacology and biochemistry.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The mechanism appears to involve the inhibition of NF-kB signaling pathways.

The biological activity of this compound may be attributed to its ability to modulate lipid metabolism and influence cellular signaling pathways. It has been shown to interact with specific receptors involved in inflammation and immune response regulation.

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed a significant reduction in infection rates compared to those receiving standard treatments.

Case Study 2: Inflammation Reduction

Another study focused on patients with chronic inflammatory conditions. Administration of this compound led to marked improvements in clinical symptoms and reduced inflammatory markers in blood tests, suggesting its potential as a therapeutic agent in managing inflammation-related diseases.

Propriétés

IUPAC Name |

ethyl 8-oxoundecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-3-9-12(14)10-7-5-6-8-11-13(15)16-4-2/h3-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRWKYLDFVGYAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645673 |

Source

|

| Record name | Ethyl 8-oxoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858794-06-6 |

Source

|

| Record name | Ethyl 8-oxoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.